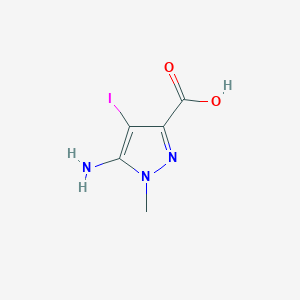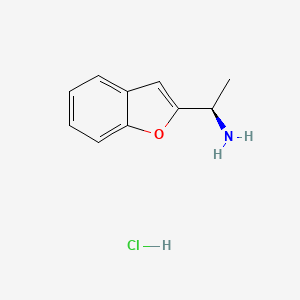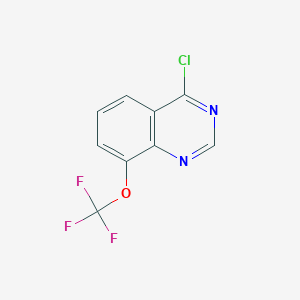
4-Chloro-8-(trifluoromethoxy)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-(trifluoromethoxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group at the 4th position and a trifluoromethoxy group at the 8th position of the quinazoline ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-chloro-2-fluoroaniline as a starting material, which undergoes nucleophilic substitution with trifluoromethoxy reagents under controlled conditions .
Industrial Production Methods
Industrial production of 4-Chloro-8-(trifluoromethoxy)quinazoline may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-8-(trifluoromethoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinones or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted quinazolines can be formed.
Oxidation Products: Quinazolinones.
Reduction Products: Dihydroquinazolines.
Applications De Recherche Scientifique
4-Chloro-8-(trifluoromethoxy)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anticancer, antiviral, and antibacterial properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-8-(trifluoromethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and trifluoromethoxy groups enhance its binding affinity and selectivity. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-(trifluoromethoxy)quinazoline
- 4-Chloro-7-(trifluoromethoxy)quinazoline
- 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester
Uniqueness
4-Chloro-8-(trifluoromethoxy)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
959237-19-5 |
|---|---|
Formule moléculaire |
C9H4ClF3N2O |
Poids moléculaire |
248.59 g/mol |
Nom IUPAC |
4-chloro-8-(trifluoromethoxy)quinazoline |
InChI |
InChI=1S/C9H4ClF3N2O/c10-8-5-2-1-3-6(16-9(11,12)13)7(5)14-4-15-8/h1-4H |
Clé InChI |
POYADBSBOMLFHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC(F)(F)F)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



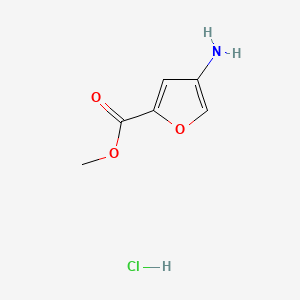
![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
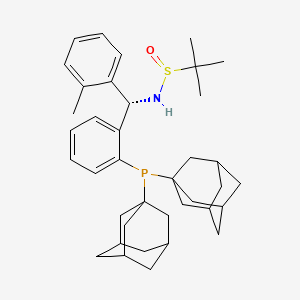

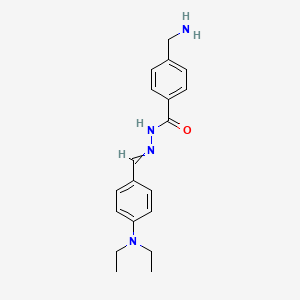
![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)
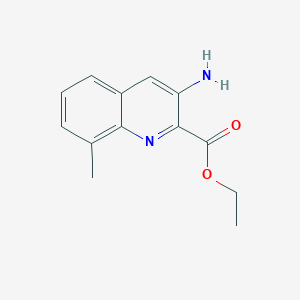
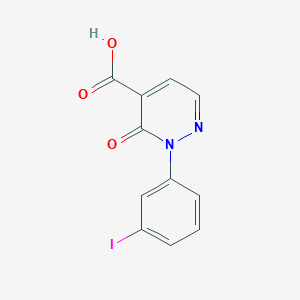
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)
![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B13658611.png)
